molecular formula C10H8BrN3O B3261991 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one CAS No. 350578-55-1

4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one

Cat. No.: B3261991
CAS No.: 350578-55-1
M. Wt: 266.09 g/mol
InChI Key: BJRWYOZPCDLKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyridazinone Scaffold in Medicinal Chemistry and Related Fields

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, is a privileged structure in medicinal chemistry. Its derivatives have been shown to exhibit a remarkable spectrum of biological activities. This has led to their investigation and development for a multitude of therapeutic applications.

The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery. Researchers have successfully synthesized numerous derivatives with a wide range of pharmacological properties, including:

Cardiovascular effects: Certain pyridazinone derivatives have demonstrated potent cardiotonic, antihypertensive, and antiplatelet activities.

Anti-inflammatory and Analgesic Properties: A significant number of pyridazinone-based compounds have been explored for their potential to alleviate inflammation and pain.

Anticancer Activity: The pyridazinone nucleus is a key component in several compounds investigated for their antiproliferative effects against various cancer cell lines.

Antimicrobial and Antiviral Effects: The scaffold has also been a template for the development of agents targeting microbial and viral infections.

Central Nervous System (CNS) Activity: Research has also extended to the potential of pyridazinone derivatives in treating CNS disorders, with some compounds showing anticonvulsant and antidepressant properties.

This broad range of biological activities underscores the importance of the pyridazinone scaffold as a versatile pharmacophore in the ongoing quest for new and effective therapeutic agents.

Overview of 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one within Pyridazinone Chemistry

This compound is a specific derivative that incorporates several key functional groups onto the pyridazinone core. The presence of a phenyl group at the 6-position, a bromine atom at the 5-position, and an amino group at the 4-position suggests a molecule with distinct chemical properties and potential for biological activity.

While specific research dedicated exclusively to this compound is limited in publicly available literature, its structure suggests it belongs to the class of 4-amino-pyridazinones, which have been investigated for various medicinal purposes. The amino group at the 4-position is known to be a key pharmacophoric feature in many biologically active pyridazinone derivatives.

The synthesis of this particular compound would likely involve a multi-step process, potentially starting from a precursor such as 6-phenylpyridazin-3(2H)-one. Plausible synthetic routes could involve the bromination of a 4-amino-6-phenylpyridazin-3(2H)-one intermediate or the amination of a 5-bromo-6-phenylpyridazin-3(2H)-one precursor. The precise reaction conditions would be crucial to ensure the desired regioselectivity of the functional group additions.

The chemical reactivity of this compound would be influenced by its constituent functional groups. The amino group can act as a nucleophile and a base, while the bromine atom can participate in nucleophilic substitution or cross-coupling reactions. The pyridazinone ring itself possesses a unique electronic distribution that influences its reactivity.

Historical Context and Evolution of Pyridazinone Research

The exploration of pyridazine (B1198779) and its derivatives dates back to the early 20th century. Initial studies focused on the fundamental synthesis and characterization of the parent heterocycle. However, it was the discovery of the diverse biological activities of pyridazinone derivatives in the mid-20th century that catalyzed a surge in research interest.

Early investigations primarily revolved around the synthesis of simple substituted pyridazinones and the evaluation of their pharmacological effects. Over the decades, advancements in synthetic organic chemistry have enabled the creation of increasingly complex and functionally diverse pyridazinone libraries. The development of modern analytical techniques has also been instrumental in the structural elucidation and characterization of these novel compounds.

The evolution of pyridazinone research has been marked by a shift from broad screening for any biological activity to a more targeted approach. With a deeper understanding of disease mechanisms and the identification of specific drug targets, medicinal chemists are now designing and synthesizing pyridazinone derivatives with the aim of modulating the activity of particular enzymes or receptors. This rational drug design approach, often aided by computational modeling, has accelerated the discovery of potent and selective pyridazinone-based drug candidates.

Research Findings on Related Pyridazinone Compounds

Due to the limited specific data on this compound, the following table presents information on closely related precursor molecules to provide context on their chemical properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Research Interest
4-Amino-6-phenylpyridazin-3(2H)-one 89868-06-4C₁₀H₉N₃O187.20Precursor for more complex derivatives; investigated for various biological activities within the 4-aminopyridazinone class. chemicalbook.com
5-Bromo-6-phenylpyridazin-3(2H)-one 90766-97-5C₁₀H₇BrN₂O251.08Intermediate in the synthesis of functionalized pyridazinones; its reactivity is explored for creating diverse derivatives. nih.gov

Properties

IUPAC Name

5-amino-4-bromo-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-8(12)10(15)14-13-9(7)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRWYOZPCDLKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C(=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Pyridazinone Derivatives

Strategies for Constructing the Pyridazin-3(2H)-one Ring System

The construction of the pyridazin-3(2H)-one ring is a fundamental step in the synthesis of a wide array of derivatives. A prevalent and versatile method involves the cyclocondensation of a γ-ketoacid with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction provides a direct route to the 4,5-dihydropyridazin-3(2H)-one intermediate, which can be subsequently aromatized.

A common starting material for the synthesis of 6-substituted pyridazin-3(2H)-ones is 3-aroylpropionic acid. For instance, 3-benzoylpropionic acid can be reacted with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The subsequent dehydrogenation of this intermediate leads to the formation of the aromatic 6-phenylpyridazin-3(2H)-one ring system. This dehydrogenation can be achieved using various oxidizing agents, including bromine in acetic acid.

Another strategy for the construction of the pyridazinone ring involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. Furthermore, multicomponent reactions have been developed for the efficient synthesis of highly substituted pyridazinone derivatives in a one-pot fashion. scielo.org.za These methods offer advantages in terms of operational simplicity and atom economy. researchgate.net

Targeted Synthesis of 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one Analogues

The synthesis of specifically substituted pyridazinone analogues, such as this compound, requires a multi-step approach involving the initial construction of the core ring followed by sequential functionalization.

Multi-Step Synthesis Pathways

A plausible multi-step synthetic pathway to obtain this compound is outlined below. This pathway is a logical assembly of established chemical transformations on the pyridazinone core.

Step 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

The synthesis commences with the reaction of 3-benzoylpropionic acid with hydrazine hydrate. The mixture is typically refluxed in a solvent like ethanol to facilitate the cyclization, leading to the formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Step 2: Aromatization to 6-Phenylpyridazin-3(2H)-one

The intermediate from the previous step is then aromatized. A common method for this transformation is the use of a brominating agent, such as bromine in glacial acetic acid. This step not only introduces the double bond to form the aromatic pyridazinone ring but can also lead to bromination at the C5 position, yielding 5-bromo-6-phenylpyridazin-3(2H)-one directly.

Step 3: Introduction of the Amino Group at the C4 Position

The final step involves the introduction of an amino group at the C4 position of the 5-bromo-6-phenylpyridazin-3(2H)-one intermediate. This can be achieved through a nucleophilic aromatic substitution reaction. While direct amination of the C4 position can be challenging, an indirect approach via a nitration-reduction sequence is often employed. However, direct amination of a pre-functionalized pyridazinone is also possible under specific conditions. For instance, a chloro or other suitable leaving group at the C4 position can be displaced by an amine source. In the case of 5-bromo-6-phenylpyridazin-3(2H)-one, introduction of an amino group at C4 would likely proceed via electrophilic nitration followed by reduction, or through more advanced catalytic amination methods. semanticscholar.org

A more direct approach for amination would involve the use of a copper-catalyzed amination reaction with aqueous ammonia (B1221849) under mild conditions, which has been shown to be effective for the synthesis of various aminopyridine derivatives. researchgate.net

Reaction Conditions and Yield Optimization

The efficiency of each synthetic step is highly dependent on the reaction conditions. Key parameters that are often optimized to maximize the yield and purity of the desired product include temperature, reaction time, solvent, and the choice of reagents and catalysts.

For the initial cyclization reaction, the choice of solvent and the reaction temperature are critical. While ethanol is commonly used, other high-boiling point solvents can also be employed to drive the reaction to completion. The subsequent aromatization and bromination step requires careful control of the stoichiometry of the brominating agent to avoid over-bromination or other side reactions.

Functionalization and Derivatization at Key Ring Positions (C4, C5, C6, N2)

The pyridazin-3(2H)-one scaffold allows for a variety of functionalization and derivatization reactions at its different ring positions, enabling the synthesis of a diverse library of analogues with potentially unique properties. eurekalert.org

Amination Reactions

The introduction of an amino group, particularly at the C4 position, is a key transformation in the synthesis of many biologically active pyridazinone derivatives. As mentioned, this can be achieved through various methods, including nucleophilic aromatic substitution of a suitable leaving group or through a nitration-reduction sequence.

Reductive amination is another versatile method for introducing amino functionalities. youtube.com This typically involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While not directly applicable for the amination of the pyridazinone ring itself, it can be used to introduce aminoalkyl substituents at various positions.

The Gabriel synthesis provides a classic method for the preparation of primary amines and can be adapted for the amination of halo-substituted pyridazinones. youtube.com This involves the reaction of a phthalimide (B116566) salt with the halo-pyridazinone, followed by hydrazinolysis to release the primary amine.

Reaction TypeReagents and ConditionsPosition(s) Functionalized
Nucleophilic Aromatic SubstitutionAmine source (e.g., NH3, primary/secondary amines), Base (e.g., K2CO3, CsF), optional catalyst (e.g., Pd complexes)C4, C5, C6
Nitration followed by ReductionNitrating agent (e.g., HNO3/H2SO4), followed by a reducing agent (e.g., SnCl2/HCl, H2/Pd-C)C4
Copper-Catalyzed AminationAqueous ammonia, Cu(I) catalystC4, C5, C6
Gabriel SynthesisPotassium phthalimide, followed by hydrazine hydrateC4, C5, C6 (with a halo substituent)

Halogenation Reactions

Halogenation is a fundamental reaction for introducing functional handles onto the pyridazinone ring, which can then be used for further derivatization through cross-coupling reactions or nucleophilic substitutions.

Bromination at the C5 position of 6-phenylpyridazin-3(2H)-one can be readily achieved by treating the substrate with bromine in glacial acetic acid. The reaction typically proceeds at room temperature or with gentle heating. The phenyl group at the C6 position directs the bromination to the adjacent C5 position.

Chlorination can be achieved using various chlorinating agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2). For instance, treatment of a pyridazin-3(2H)-one with POCl3 can convert the carbonyl group into a chloro substituent at the C3 position, which is a versatile intermediate for further modifications. nih.gov

Halogenation ReactionReagent(s)Position(s) Halogenated
BrominationBromine (Br2) in Acetic AcidC5
ChlorinationPhosphorus Oxychloride (POCl3)C3 (converts C=O to C-Cl)
ChlorinationSulfuryl Chloride (SO2Cl2)Various ring positions

Phenyl Group Introduction

The introduction of a phenyl group at the C6 position of the pyridazinone ring is a critical step in the synthesis of 6-phenylpyridazin-3(2H)-one derivatives. A primary and well-established method involves the cyclocondensation reaction of a phenyl-substituted 1,4-dicarbonyl compound, typically a γ-keto acid, with hydrazine hydrate. scielo.org.za For instance, the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate directly yields 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the corresponding pyridazinone.

Another versatile approach involves the reaction of different para-substituted acetophenones with glyoxylic acid, followed by ring closure with hydrazine hydrate to form the 6-aryl-pyridazin-3-one intermediates. nih.gov This multi-step, one-pot synthesis provides a direct route to the core structure.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for introducing the phenyl group. researchgate.net This involves coupling a halogenated pyridazinone precursor, for example, 6-chloro- or 6-bromopyridazin-3(2H)-one, with phenylboronic acid in the presence of a palladium catalyst and a base. nih.gov This technique is particularly valuable for creating a diverse range of substituted 6-phenylpyridazinones.

Advanced Synthetic Techniques and Catalysis in Pyridazinone Synthesis

Modern organic synthesis frequently employs advanced techniques to improve efficiency, yield, and functional group tolerance. In the context of pyridazinone chemistry, palladium-catalyzed cross-coupling reactions are particularly prominent for functionalizing the pyridazine (B1198779) core. researchgate.netcornell.edu

The Suzuki-Miyaura coupling, Stille coupling, Heck reaction, and Sonogashira coupling are widely used to introduce aryl, heteroaryl, vinyl, and alkynyl groups at various positions on the pyridazinone ring. nih.govresearchgate.net For instance, the functionalization at the 5-position of the 6-phenyl-3(2H)-pyridazinone system has been efficiently achieved through these palladium-catalyzed reactions, starting from bromopyridazinones. researchgate.net These methods allow for the construction of complex molecular architectures that are of interest in medicinal chemistry. scholarsresearchlibrary.combenthamdirect.com

Microwave irradiation has also emerged as a valuable tool in combination with palladium catalysis, significantly reducing reaction times for amination and cross-coupling reactions on pyridazine scaffolds. nih.gov This technology facilitates the rapid synthesis of libraries of substituted pyridazinone derivatives.

Table 1: Overview of Palladium-Catalyzed Reactions in Pyridazinone Synthesis

Reaction Name Coupling Partners Catalyst System (Example) Application in Pyridazinone Synthesis Reference
Suzuki-Miyaura Halopyridazinone + Aryl/Heteroarylboronic Acid Pd(PPh₃)₄, Na₂CO₃ Introduction of aryl/heteroaryl groups researchgate.netnih.gov
Stille Halopyridazinone + Organostannane Pd(PPh₃)₄ Formation of C-C bonds with vinyl/alkynyl groups researchgate.net
Heck Halopyridazinone + Alkene Pd(OAc)₂, P(o-tolyl)₃ Vinylation of the pyridazinone core researchgate.net

| Sonogashira | Halopyridazinone + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Introduction of alkynyl substituents | researchgate.net |

Synthesis of Precursor and Intermediate Compounds

The synthesis of the target compound, this compound, relies on the availability of key precursors and intermediates. The construction of the fundamental pyridazinone ring is often the initial phase.

A common precursor for 6-substituted pyridazinones is 3,6-dichloropyridazine, which can be synthesized from maleic anhydride. nih.gov This versatile intermediate allows for sequential nucleophilic substitution reactions. For example, one chlorine atom can be substituted by a phenylpiperazine group, followed by hydrolysis to yield a 6-substituted-3(2H)-pyridazinone. nih.gov

Alternatively, the pyridazinone ring can be constructed from acyclic precursors. The reaction of 2-furanones with hydrazine hydrate can produce pyridazinone derivatives. researchgate.net A more direct route to the 6-phenylpyridazinone core involves the condensation of γ-keto acids, such as 4-(4-aminophenyl)-4-oxobutanoic acid, with hydrazine or its derivatives. mdpi.com

Once the 6-phenylpyridazin-3(2H)-one core is established, further functionalization is required. The introduction of an amino group at the C4 position can be achieved through various methods, including the reduction of a corresponding nitro group or by direct amination protocols. semanticscholar.org Bromination at the C5 position would typically follow, using a suitable brominating agent under controlled conditions to yield the final product.

Table 2: Key Precursors in Pyridazinone Synthesis

Precursor Compound Synthetic Utility Resulting Structure Reference
Substituted γ-Keto Acids Cyclocondensation with hydrazine 6-Substituted-4,5-dihydropyridazin-3(2H)-one mdpi.com
3,6-Dichloropyridazine Sequential nucleophilic substitution Disubstituted pyridazine derivatives nih.gov
Maleic Anhydride Ring formation with hydrazine Pyridazine-3,6-dione nih.gov
2-Furanones Reaction with hydrazine hydrate Pyridazinone derivatives researchgate.net

| Arylglyoxals | Three-component reaction with malononitrile (B47326) and hydrazine | 3-Amino-5-arylpyridazine-4-carbonitriles | scielo.org.za |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For pyridazinone derivatives, ¹H-NMR and ¹³C-NMR are instrumental in confirming the substitution patterns on the heterocyclic and phenyl rings.

In the case of the closely related analog, 4-Amino-6-phenylpyridazin-3(2H)-one , the ¹H-NMR spectrum reveals characteristic signals that can be assigned to the protons of the amino group, the phenyl ring, and the pyridazinone core. The chemical shifts (δ) are influenced by the electronic effects of the neighboring functional groups. Similarly, the ¹³C-NMR spectrum provides a peak for each unique carbon atom in the molecule, with their positions indicating their chemical environment (e.g., aromatic, carbonyl, or attached to a heteroatom).

A detailed analysis of the ¹H and ¹³C NMR data for a related 4-amino-6-arylpyridazin-3(2H)-one derivative is presented in the interactive table below.

Proton (¹H) / Carbon (¹³C)Chemical Shift (ppm)Multiplicity / Assignment
NH₂6.57s (singlet)
Aromatic CH7.02t (triplet)
Aromatic CH7.23t (triplet)
Aromatic CH7.32d (doublet)
Aromatic CH7.39d (doublet)
Aromatic CH7.47-7.49m (multiplet)
CONH₂10.04s (singlet)
ArNH12.88s (singlet)
C=O163.75Carbonyl
C-N156.35Pyridazinone Ring
C-N155.43Pyridazinone Ring
C-NH₂145.54Pyridazinone Ring
Aromatic C141.87Phenyl Ring
Aromatic C138.61Phenyl Ring
Aromatic C128.43Phenyl Ring
Aromatic C128.24Phenyl Ring
Aromatic C127.93Phenyl Ring
Aromatic C123.86Phenyl Ring
Aromatic C119.95Phenyl Ring
Aromatic C109.88Phenyl Ring

Note: The data presented is for a 4-amino-6-arylpyridazin-3(2H)-one derivative as a representative example.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For a compound like 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the pyridazinone ring, C-N bonds, C-Br bond, and the aromatic C-H and C=C bonds of the phenyl ring.

In a representative pyridazin-3(2H)-one derivative, the FT-IR spectrum displays key absorption bands that confirm its structural features. The interactive table below details the typical vibrational frequencies observed for this class of compounds.

Functional GroupWavenumber (cm⁻¹)Vibrational Mode
N-H3453, 3310Stretching
Aromatic C-H3055Stretching
Aliphatic C-H2916Stretching
C=O1647Stretching

Note: The data presented is for a representative pyridazin-3(2H)-one derivative to illustrate the expected spectral features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry would provide the exact molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the atoms within the molecule.

Ionm/z (mass-to-charge ratio)
[M+H]⁺306.96

Note: The data presented is for a 4-amino-6-arylpyridazin-3(2H)-one derivative as a representative example.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

For a pyridazinone derivative that forms suitable single crystals, XRD analysis can unambiguously confirm its molecular structure. The interactive table below presents key crystallographic data for a representative pyridazinone derivative, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one . nih.gov

ParameterValue
Chemical FormulaC₁₈H₁₆N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.9338 (3)
b (Å)13.0135 (4)
c (Å)10.4636 (3)
α (°)90
β (°)104.259 (1)
γ (°)90
Volume (ų)1441.73 (7)
Z4

Note: The data presented is for 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one as a representative example to illustrate the type of information obtained from XRD. nih.gov

The crystal structure of this analog reveals that the benzene and pyridazine (B1198779) rings are twisted with respect to each other, with a dihedral angle of 11.47 (2)°. nih.gov The molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule. For a compound like this compound, the conjugated system of the pyridazinone and phenyl rings is expected to give rise to distinct absorption bands in the UV-Vis spectrum.

In a study of a related pyridazin-3(2H)-one derivative, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one , the UV-Vis spectrum was recorded to investigate its electronic properties. The interactive table below summarizes the observed absorption maxima.

Solventλₘₐₓ (nm)
Dichloromethane325

Note: The data presented is for (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one as a representative example.

Computational and Theoretical Investigations of 4 Amino 5 Bromo 6 Phenylpyridazin 3 2h One

In Silico Pharmacokinetic Predictions (ADMET Computational Models)

Comprehensive searches of scientific literature and chemical databases did not yield specific in silico pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies for the compound 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one. While computational models are frequently used to predict the drug-likeness and pharmacokinetic properties of novel chemical entities in drug discovery, specific research detailing these predictions for this compound is not publicly available at this time.

Therefore, no data tables or detailed research findings on the in silico ADMET profile of this specific compound can be provided.

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Key Structural Features for Biological Activity

The biological activity of derivatives of the pyridazinone core is influenced by the nature and position of various substituents. For the 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one scaffold, several structural features are considered crucial for its biological activity. The pyridazinone ring itself serves as a key pharmacophoric element.

Substitutions at different positions on the pyridazinone and phenyl rings can significantly modulate the biological activity. For instance, in a series of 4-nitro- and 4-amino-5-acyl-6-aryl-3(2H)pyridazinones, the nitro and acetyl groups at positions 4 and 5, respectively, were found to be important for anti-aggregating activity. nih.gov Hydrophobic substituents at the N-2 position were also shown to enhance activity. nih.gov

The amino group at position 4 is a critical feature, capable of acting as a hydrogen bond donor, which can be pivotal for interaction with biological targets. The bromine atom at position 5 can influence the electronic properties of the ring and may also be involved in halogen bonding, a type of non-covalent interaction that can contribute to ligand-target binding. The phenyl group at position 6 provides a large hydrophobic surface that can engage in van der Waals interactions and pi-stacking with aromatic residues in a binding pocket. Modifications to this phenyl ring, such as the addition of various substituents, can further refine the activity and selectivity of the compounds. nih.gov

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methodologies are employed to develop new drug candidates. jubilantbiosys.com These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

3D Quantitative Structure-Activity Relationship (3D QSAR) studies are a powerful LBDD tool used to correlate the 3D properties of a series of molecules with their biological activities. actascientific.com This method involves aligning a set of active molecules and then using statistical techniques, such as Partial Least Squares (PLS), to derive a mathematical model that relates variations in steric, electrostatic, and hydrophobic fields to changes in activity. actascientific.com

For pyridazin-3-one derivatives, 3D-QSAR models have been successfully developed to elucidate the structure-activity relationships for their inhibitory activity against targets like phosphodiesterase 4 (PDE4). actascientific.com These models can provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. This information is invaluable for guiding the design of new, more potent analogs of this compound.

Table 1: Key Steps in a Typical 3D-QSAR Study

StepDescription
Dataset Selection A set of compounds with a range of biological activities is chosen.
Molecular Modeling 3D structures of all molecules are generated and optimized.
Molecular Alignment The molecules are superimposed based on a common structural feature.
Descriptor Calculation Steric, electrostatic, and other 3D fields are calculated around each molecule.
Statistical Analysis A statistical method like PLS is used to correlate the descriptors with biological activity.
Model Validation The predictive power of the QSAR model is assessed using internal and external validation techniques.

Pharmacophore modeling is another key LBDD approach that focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.netresearchgate.net These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups.

A pharmacophore model can be generated from a set of active molecules by identifying the common features and their spatial relationships. researchgate.net This model then serves as a 3D query for searching large chemical databases to identify new molecules with the desired features, a process known as virtual screening. For the this compound scaffold, a pharmacophore model would likely include the amino group as a hydrogen bond donor, the carbonyl group as a hydrogen bond acceptor, and the phenyl group as a hydrophobic/aromatic feature.

Structure-Based Drug Design (SBDD) Methodologies

When the 3D structure of the biological target is available, structure-based drug design (SBDD) methodologies can be employed to design ligands that bind with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It allows for the visualization of the interactions between the ligand and the amino acid residues in the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-stacking.

For pyridazinone derivatives, molecular docking studies have been instrumental in understanding their binding modes to various enzymes, such as VEGFR-2 and HER-2. mdpi.com By docking this compound into the active site of a target protein, researchers can gain insights into how its different structural features contribute to binding and can propose modifications to improve its affinity and selectivity. For example, docking could reveal that the amino group forms a crucial hydrogen bond with a specific residue, while the phenyl group fits into a hydrophobic pocket.

Table 2: Common Interactions Investigated in Molecular Docking Studies

Interaction TypeDescription
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
Hydrophobic Interactions Favorable interactions between nonpolar groups in an aqueous environment.
Electrostatic Interactions Attractive or repulsive forces between charged atoms or groups.
Van der Waals Forces Weak, short-range attractive forces between all atoms.
Pi-Stacking Attractive, noncovalent interactions between aromatic rings.

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When combined with molecular docking, it becomes a powerful tool in SBDD. A library of compounds can be docked into the binding site of a target protein, and the compounds are then ranked based on their predicted binding affinity (docking score).

The top-ranking compounds, known as "hits," can then be selected for experimental testing. This approach significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. The this compound scaffold can be used as a starting point to generate a focused library of derivatives for virtual screening against a specific target.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. nih.gov Once these fragments are identified, they can be optimized and grown or linked together to produce a more potent lead compound.

For a molecule like this compound, FBDD can be conceptualized in two ways:

Fragment Growing: A small fragment, such as a substituted pyridazinone core or an aminophenyl group, might be identified from a fragment screen as binding to a target protein. Medicinal chemists would then use this initial hit as a starting point. By understanding the binding mode, typically through X-ray crystallography, "growth vectors" on the fragment are identified. For instance, if a simple pyridazinone fragment binds, chemists could systematically add substituents at the C4, C5, and C6 positions to extend into nearby pockets of the protein's binding site, progressively building up to a more complex and potent molecule like the target compound.

Scaffold Hopping/Fragment Replacement: In this approach, a known ligand-protein complex serves as the starting point. springernature.com Different fragments of the ligand are systematically replaced with other chemical moieties to explore new interactions and improve properties. The pyridazinone core of this compound could be considered a central scaffold, and computational or synthetic methods could be used to replace the aminophenyl or bromo substituents with other fragments to optimize binding or other drug-like properties. springernature.com

The key advantage of FBDD is that it allows for a more efficient exploration of chemical space and often yields lead compounds with better ligand efficiency and physicochemical properties.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures tailored to the specific binding site of a target protein. nih.gov Unlike screening existing compound libraries, this method builds potential ligands from the ground up, atom by atom or fragment by fragment, based on the three-dimensional structure of the target.

For pyridazinone scaffolds, de novo design programs like LeapFrog can be employed. nih.gov These programs use the steric and electronic properties of the target's active site to propose new structures. For example, using the known structure of a target enzyme, a computational algorithm could identify the pyridazinone core as a favorable scaffold that fits within a particular pocket. The software would then suggest optimal substitutions at various positions (N2, C4, C5, C6) to maximize interactions with surrounding amino acid residues.

A study on pyridazine (B1198779) analogs as PTP1B inhibitors utilized this approach. nih.gov By generating a pharmacophoric model from CoMFA (Comparative Molecular Field Analysis) contours, researchers used it to define a hypothetical cavity for de novo calculations, leading to the design of optimized ligands. nih.gov This same principle could be applied to design novel derivatives of this compound for a specific biological target.

Lead Optimization Strategies for Pyridazinone Scaffolds

Lead optimization is an iterative process in drug discovery where a "hit" or "lead" compound with initial biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). danaher.compatsnap.com The pyridazinone core is a versatile scaffold that allows for extensive chemical modification. nih.govresearchgate.net

Chemical Modifications and Analogue Synthesis

The synthesis of diverse analogues is a cornerstone of lead optimization. patsnap.com The this compound structure offers several positions for chemical modification to explore the SAR and improve its drug-like properties.

N2-Position: The nitrogen at the 2-position of the pyridazinone ring is a common site for substitution. Alkylation or acylation at this position can significantly influence the compound's properties. For example, introducing different side chains, such as 1-(2-acetyl)-4-substituted thiosemicarbazide, has been explored to modulate activity. nih.gov

C4-Amino Group: The amino group at the C4 position can be acylated or converted into other functional groups like ureas. researchgate.netmdpi.com These modifications can introduce new hydrogen bonding interactions with the target protein and alter the compound's polarity and solubility.

C6-Phenyl Ring: The phenyl group at the C6 position is a prime target for substitution. Adding electron-donating or electron-withdrawing groups at the para, meta, or ortho positions can modulate the electronic properties of the entire molecule and introduce new interactions. Studies have shown that substituents on this ring significantly impact biological activity. nih.govmdpi.com

C5-Bromo Group: The bromine atom at the C5 position can be replaced with other halogens (Cl, F) or different functional groups to probe steric and electronic requirements in the binding pocket.

The table below summarizes various synthetic modifications reported for pyridazinone scaffolds.

Position ModifiedType of ModificationExample Synthetic ReagentsPotential ImpactReference
N2N-AlkylationEthyl chloroacetate, various alkyl halidesAlters solubility, metabolic stability, and can introduce new binding interactions. nih.gov
N2Acylation / Benzalhydrazone formationSubstituted aromatic aldehydesIncreases molecular complexity, potentially enhancing binding affinity and selectivity. mdpi.com
C3Thionation (C=O to C=S)Phosphorus pentasulfide, Lawesson's reagentChanges the hydrogen bonding capacity and electronic character of the ring. nih.gov
C4-NH2AcylationAcid anhydrides (e.g., acetic anhydride)Modifies polarity and introduces new donor/acceptor sites for hydrogen bonding. mdpi.com
C4-NH2Urea formationTriphosgene and ammonia (B1221849)Adds hydrogen bond donors and can improve binding affinity. semanticscholar.org
C6-PhenylSubstitutionStarting from substituted acetophenones (e.g., p-nitro, p-bromo)Modulates electronic properties and allows exploration of hydrophobic/hydrophilic interactions. nih.gov

Heterocycle Scans and Substituent Optimization

Substituent optimization is a key part of the lead optimization cycle where various functional groups are systematically tested at a specific position on the scaffold to fine-tune its interaction with the target. For the 6-phenylpyridazinone scaffold, research has shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity. nih.gov For instance, in one study on vasorelaxant pyridazinones, compounds with nitro substituents on the phenyl ring showed superior activity compared to those with methyl or bromo substituents. nih.gov

A "heterocycle scan" or "scaffold hopping" is another advanced strategy. patsnap.com It involves replacing the core heterocyclic ring—in this case, the pyridazinone—with other bioisosteric rings. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. For example, the pyridazinone ring could be replaced with a pyrazolone, a triazolone, or an oxadiazole to explore whether these alternative scaffolds offer improved potency, selectivity, or better ADMET properties while maintaining the key binding interactions. nih.gov The pyridazine ring itself is noted for its unique properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be advantageous in drug-target interactions. nih.govnih.gov

Structural Simplification in Lead Compounds

While lead optimization often involves increasing molecular complexity to enhance potency, there is also a valuable strategy of structural simplification. nih.govresearchgate.net This approach is particularly useful when a lead compound is overly complex, difficult to synthesize, or has poor pharmacokinetic properties like low solubility or rapid metabolism. researchgate.net

The main goals of structural simplification are:

Improve Synthetic Accessibility: Reducing the number of synthetic steps, removing difficult-to-install functional groups, or eliminating chiral centers can make analogue synthesis more efficient and cost-effective. nih.gov

Enhance Drug-like Properties: Simplifying a molecule by removing unnecessary lipophilic groups can improve solubility and other ADMET properties. researchgate.net

Identify the Core Pharmacophore: By systematically truncating or removing parts of the molecule, chemists can identify the minimal structural motifs required for biological activity. nih.gov

For a complex pyridazinone derivative, simplification might involve removing a large, non-essential substituent on the N2 position or replacing a complex fused-ring system with a simpler 6-phenyl group, provided the key interactions for biological activity are maintained. This strategy helps to avoid "molecular obesity" and increases the chances of developing a successful drug candidate. researchgate.net

Advanced Applications and Future Research Directions

Potential as Lead Compounds in Drug Discovery Beyond Specific Disease Areas

The pyridazinone nucleus is recognized as a "wonder nucleus" in pharmacology due to the wide array of biological activities its derivatives exhibit. scholarsresearchlibrary.com Compounds based on this scaffold have shown remarkable potential across multiple therapeutic areas, making them valuable targets for drug discovery. eurekalert.org The structural diversity and ease of functionalization of the pyridazinone ring allow for the development of compounds with varied pharmacological profiles. sarpublication.com

This inherent versatility suggests that 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one could serve as a foundational structure for developing lead compounds against a multitude of diseases. The core structure has been associated with numerous biological effects, positioning it as a privileged scaffold in the search for novel therapeutics.

Table 1: Documented Pharmacological Activities of Pyridazinone Derivatives

Therapeutic Area Specific Activity
Cardiovascular Antihypertensive, Vasodilator, Cardiotonic, Antiplatelet sarpublication.comnih.gov
Oncology Anticancer, Telomerase/JAK1/STAT3/TLR4 inhibition sarpublication.comnih.gov
Inflammation Anti-inflammatory, COX-2 Inhibition nih.govnih.gov
Infectious Diseases Antimicrobial, Antibacterial, Antifungal, Antiviral sarpublication.com

| Neurology | Neuroprotective, Anticonvulsant, Analgesic eurekalert.org |

Exploration in Agrochemical Development (e.g., pesticides, herbicides)

Beyond pharmaceuticals, pyridazinone derivatives have a history of use and exploration in the agrochemical sector. scholarsresearchlibrary.com The structural features that make them effective in biological systems in humans can be adapted to target pathways in plants and pests. Specifically, various pyridazinone derivatives have been investigated and developed as herbicides. nih.govacs.orgacs.org

Research has demonstrated that modifications to the pyridazinone ring can yield compounds with potent herbicidal effects, such as bleaching activity or the inhibition of key plant enzymes like protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govacs.org For instance, certain 3-phenoxypyridazines have shown powerful pre-emergence effects on weeds without causing injury to rice plants. tandfonline.com Given this precedent, this compound represents a candidate for further investigation in the development of new, potentially selective herbicides. The substituents on this specific molecule could offer a novel mode of action or a different spectrum of activity compared to existing pyridazinone-based agrochemicals. researchgate.net

Applications in Material Science (e.g., coatings, dyes)

While the pyridazinone scaffold is well-established in pharmacology and agrochemicals, its application in material science is a largely unexplored frontier. The chemical structure, featuring aromatic rings and heteroatoms, suggests potential for properties relevant to materials. For example, heterocyclic and aromatic compounds can form the basis of organic dyes, pigments, and functional polymers. However, current scientific literature does not provide specific examples of this compound or its close derivatives being used in applications such as coatings or dyes. This represents a significant gap in the research and a potential opportunity for future exploration into the material properties of this class of compounds.

Challenges in Pyridazinone Research and Development

Despite the promise of pyridazinone derivatives, their development is not without challenges. A primary hurdle in drug discovery is achieving favorable pharmacokinetic properties, particularly bioavailability and target specificity. eurekalert.org Poorly water-soluble compounds often face issues with absorption, which can limit their therapeutic efficacy. bioanalyticalresearch.commdpi.commedwinpublishers.com Optimizing a molecule to be potent against its intended biological target while avoiding off-target effects is a complex balancing act that requires extensive structure-activity relationship (SAR) studies. eurekalert.org Furthermore, ensuring that a compound remains stable in its amorphous form to enhance solubility can be difficult, as these forms are often prone to recrystallization. bioanalyticalresearch.com These general drug development challenges are fully applicable to the progression of this compound from a laboratory curiosity to a viable product.

Emerging Trends and Outlook for this compound and its Derivatives

The future of pyridazinone research is trending towards more sophisticated and targeted applications. One significant trend is the design of multi-target-directed drugs, where a single molecule is engineered to interact with multiple biological targets to achieve a synergistic therapeutic effect or overcome drug resistance. nih.gov The design of compounds with dual anti-inflammatory and anticancer activity is one such example.

The outlook for this compound and its derivatives is promising. The core scaffold's adaptability allows medicinal chemists to systematically modify its structure to fine-tune its biological activity. eurekalert.org As our understanding of disease pathways becomes more nuanced, the potential to create highly selective and potent pyridazinone-based agents for a variety of applications continues to grow.

Rational Design for Enhanced Potency and Selectivity

The advancement of pyridazinone derivatives is heavily reliant on rational design strategies. This approach uses an understanding of the compound's interaction with its biological target to make informed chemical modifications that enhance potency and selectivity. nih.gov Computational tools, such as molecular docking and homology modeling, are integral to this process, allowing researchers to predict how a molecule will bind to a receptor and to prioritize the synthesis of the most promising candidates. nih.govnih.gov

By analyzing the structure-activity relationships (SAR), chemists can identify which parts of the this compound molecule are essential for its activity and which can be modified to improve its properties. eurekalert.org

Table 2: Strategies in the Rational Design of Pyridazinone Derivatives

Strategy Description Desired Outcome
Scaffold Hopping Replacing the core pyridazinone structure with a bioisosteric equivalent. Discovery of novel chemical series with improved properties. nih.gov
Substituent Modification Altering the groups attached to the pyridazinone ring (e.g., the phenyl, amino, or bromo groups). Enhanced target binding, improved solubility, or altered metabolic profile. nih.gov
Molecular Docking Using computer simulations to predict the binding orientation of a derivative within a target's active site. Prioritization of compounds for synthesis; understanding key interactions. nih.gov

| Multi-target Design | Intentionally designing a molecule to interact with several biological targets simultaneously. | Synergistic efficacy, reduced potential for drug resistance. nih.gov |

Development of Novel Synthetic Routes

The exploration of this compound and its derivatives is underpinned by the development of efficient and versatile synthetic methodologies. New synthetic routes enable the creation of diverse libraries of related compounds for biological screening. Common strategies involve the cyclization of precursor molecules, such as reacting a keto-acid with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.goveurekaselect.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves bromination of a pyridazinone precursor. Key steps include:

  • Bromination : Use electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) under reflux conditions. Monitor reaction progress via TLC .
  • Purification : Recrystallization from ethanol or methanol improves purity, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts .
  • Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 substrate:bromine) to minimize over-bromination .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The amino group (~δ 5.5 ppm) and bromine-induced deshielding in adjacent protons are diagnostic .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₉BrN₃O: 266.99) .
  • X-ray Crystallography : Use SHELXL or SHELXT for space-group determination and hydrogen-bonding analysis (e.g., N–H···O interactions in the pyridazinone ring) .

Q. How do substituents on the phenyl ring influence solubility and reactivity?

  • Methodological Answer :

  • Solubility : Electron-withdrawing groups (e.g., –NO₂) reduce solubility in polar solvents, while –OCH₃ enhances it. Test solubility in DMSO, ethanol, and water via shake-flask assays .
  • Reactivity : Para-substituted phenyl groups stabilize intermediates in nucleophilic substitution reactions. Use Hammett constants (σ) to predict electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer :

  • Functional Group Variation : Replace the bromine with –Cl or –I to assess halogen-dependent bioactivity (e.g., IC₅₀ shifts in enzyme inhibition assays) .
  • Amino Group Modifications : Acetylate the amino group to evaluate metabolic stability. Compare pharmacokinetics using HPLC-MS .
  • Data Analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., viral proteases). Validate with co-crystallized ligands .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and hydrogen-bond persistence .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing derivatives with ΔG < –8 kcal/mol .

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference. Use LC-MS to identify side products .
  • Spectroscopic Ambiguities : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., Gaussian 09 B3LYP/6-31G**) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one
Reactant of Route 2
4-Amino-5-bromo-6-phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.